Isopropyl 1-acetylaziridine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propan-2-yl 1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)7-4-9(7)6(3)10/h5,7H,4H2,1-3H3 |
InChI Key |
CHVAJNBISNBYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CN1C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Isopropyl 1 Acetylaziridine 2 Carboxylate and Analogous N Acetylaziridine 2 Carboxylates
Direct N-Acetylation Strategies
Direct N-acetylation involves the introduction of an acetyl group onto the nitrogen atom of an existing aziridine-2-carboxylate (B8329488) scaffold. This is a common and straightforward method for producing the target compounds, assuming the precursor aziridine (B145994) is readily available.
Acylation of Aziridine-2-Carboxylates with Acetylating Agents
The N-acetylation of aziridine-2-carboxylates is typically achieved through the reaction of the N-H or N-anion of the aziridine with a suitable acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) and acetyl chloride. For instance, the reaction of an aziridine with acetic anhydride can cleanly yield the corresponding N-acetyl aziridine in high yields. cdnsciencepub.com One documented procedure involves adding acetic anhydride to a solution of the aziridine precursor in a suitable solvent like tetrahydrofuran (B95107) (THF) after deprotonation with a base such as sodium hydride (NaH), leading to a near-quantitative yield of the N-acetylated product. cdnsciencepub.com
Another effective method involves the use of acyl imidazolides. Carboxylic acids can be converted into their acyl imidazolides by reacting them with 1,1'-carbonyldiimidazole. The subsequent addition of the aziridine to this activated intermediate results in a rapid and quantitative formation of the N-acyl aziridine. cdnsciencepub.com This method is noted for its generality and applicability to a wide range of carboxylic acids. cdnsciencepub.com
A specific example in the literature describes the acetylation of a mixture of (R)-aziridine-2-carboxylic acid methyl and ethyl esters using acetic anhydride in the presence of triethylamine (B128534) and dimethylaminopyridine, which produces the corresponding (R)-1-acetylaziridine-2-carboxylic acid esters. google.com
Table 1: Examples of N-Acetylation Reactions of Aziridines Data is illustrative and compiled from methodologies described in the literature.
| Aziridine Precursor | Acetylating Agent | Base/Catalyst | Solvent | Yield | Reference |
| 2(S)-benzylaziridine | Acetic anhydride | Sodium Hydride | THF | 97% | cdnsciencepub.com |
| Aziridine | Acyl imidazolide | - | THF | Quantitative | cdnsciencepub.com |
| (R)-aziridine-2-carboxylate | Acetic anhydride | Triethylamine, DMAP | - | Not specified | google.com |
Role of Catalyst Systems in N-Acetylation Processes
While some N-acetylation reactions proceed efficiently without a catalyst, particularly with reactive acetylating agents, various catalyst systems have been developed to improve reaction rates, yields, and conditions. orientjchem.org The acylation of amines, a fundamental transformation, is often carried out in the presence of acidic or basic catalysts. orientjchem.org
A range of catalysts has been reported for N-acylation, including Lewis acids such as ZnCl₂, FeCl₃, and Al(OTf)₃. orientjchem.org Heteropolyacids, such as the Preyssler, Wells-Dowson, and Keggin types, have also been demonstrated as efficient and environmentally friendly solid acid catalysts for the acylation of electron-rich compounds with acid anhydrides. researchgate.net In some cases, catalyst-free conditions have been developed, presenting an eco-friendly alternative by eliminating the need for a catalyst and often proceeding without a solvent. orientjchem.org The choice of catalyst can be crucial, as some methods suffer from drawbacks like long reaction times or the formation of side products. orientjchem.org For aziridines specifically, basic conditions using non-nucleophilic bases like triethylamine are common to facilitate the reaction while minimizing ring-opening side reactions. google.com
Aziridination Approaches to N-Acetylaziridine-2-Carboxylate Precursors
This synthetic route focuses on constructing the aziridine ring itself, which serves as the immediate precursor to the final N-acetylated product. These methods often provide excellent control over the stereochemistry of the aziridine ring.
Catalytic Asymmetric Aziridination of Imines with Diazo Compounds
The catalytic asymmetric aziridination of imines with a carbene source, most commonly a diazo compound like ethyl diazoacetate (EDA), is one of the most popular and well-researched methods for synthesizing chiral aziridines. nih.gov This reaction, often referred to as the AZ reaction, has been extensively developed, with significant contributions establishing that catalysts derived from chiral biaryl ligands such as (S)-VAPOL and (S)-VANOL with triphenylborate are highly effective. nih.govmsu.edu These systems can produce cis-aziridine esters in good yields (69–91%) and high enantiomeric purity. nih.gov
Various metal complexes have been employed as catalysts. Copper(I) salts combined with chiral ligands like BINAP or bisoxazolines can catalyze the aziridination, though with varying degrees of diastereoselectivity. researchgate.net Ruthenium(II) porphyrin complexes have also been used, with a proposed mechanism involving the activation of both the imine and the diazo compound by the catalyst. researchgate.net The reaction can be influenced by several factors, including the choice of Lewis acid, chiral ligand, solvent, and counterion. researchgate.net
Table 2: Catalytic Systems for Asymmetric Aziridination of Imines with Diazo Compounds Data is illustrative and compiled from methodologies described in the literature.
| Catalyst System | Ligand | Diazo Compound | Imine Type | Stereoselectivity | Reference |
| B(OPh)₃ | (S)-VAPOL / (S)-VANOL | Ethyl Diazoacetate | Aryl Imines | High (cis-aziridine) | nih.govmsu.edu |
| Copper(I) salts | BINAP | Trimethylsilyldiazomethane | α-Imino Esters | Up to 72% ee (cis) | researchgate.net |
| Copper(I) salts | Bisoxazoline | Trimethylsilyldiazomethane | α-Imino Esters | Up to 69% ee (trans) | researchgate.net |
| Rh₂(OAc)₄ | Chiral 1,3-oxathiane | Phenyldiazomethane | N-SES Imines | 89-95% ee | rsc.org |
Electroreductive Cross-Coupling Methods for Aziridine-2-carboxylate Scaffolds
Electrochemical methods offer an alternative, eco-friendly approach to constructing aziridine rings under mild conditions. researchgate.netresearchgate.net A notable example is the electroreductive cross-coupling of aromatic imines with methyl trichloroacetate. researchgate.netresearchgate.net This reaction is typically carried out in an undivided cell equipped with zinc plate electrodes under constant current conditions. researchgate.net Using N,N-dimethylacetamide (DMAc) as the solvent and tetraethylammonium (B1195904) bromide (Et₄NBr) as the supporting electrolyte, this method stereoselectively produces the corresponding methyl aziridine-2-carboxylates in moderate to good yields. researchgate.net This electrochemical approach is valuable in organic synthesis due to its mild conditions and environmentally friendly nature. researchgate.net
The merging of electrochemistry with reductive coupling provides a powerful tool in organic synthesis, capable of reducing challenging compounds and constructing C-C bonds efficiently. nih.gov While broadly applied, specific applications to aziridine synthesis highlight the potential for precise control over reactions. nih.gov
Sulfonium (B1226848) Ylide Aziridination Strategies
The reaction of sulfonium ylides with imines is a well-established method for synthesizing aziridines. mdpi.com The process involves the initial nucleophilic addition of the ylide to the imine, forming a betaine (B1666868) intermediate, which then undergoes ring closure via intramolecular substitution to yield the aziridine and a sulfide (B99878) byproduct. researchgate.netresearchgate.net
Asymmetric versions of this reaction have been developed using chiral sulfides to generate chiral ylides. rsc.orgmdpi.com For example, chiral sulfides in the presence of catalytic amounts of metal salts like Rh₂(OAc)₄ or Cu(acac)₂ can promote the aziridination of imines with diazo compounds, proceeding through a sulfur ylide intermediate. nih.govrsc.org This catalytic approach can achieve good yields and high enantioselectivities (up to 95% ee). rsc.org
Stoichiometric approaches using chiral sulfonium salts have also been reported to provide chiral trans-aziridines in good yields with excellent enantioselectivities. mdpi.com The stereochemical outcome of these reactions can be influenced by the nature of the ylide (stabilized, semi-stabilized, or unstabilized) and the substituents on both the imine and the ylide. researchgate.net For instance, ester- and amide-stabilized sulfur ylides react with activated aryl aldimines, where the stereocontrolling step is the base-controlled ring closure of an intermediate betaine. nih.gov
Ring Closure Reactions for Aziridine Ring Formation
The construction of the strained three-membered aziridine ring is a fundamental challenge in organic synthesis. Ring closure reactions, particularly those involving intramolecular displacements, are a conceptually straightforward and widely employed approach.
A primary strategy for forming the aziridine ring is through intramolecular nucleophilic displacement, where an amine or amide anion attacks an adjacent carbon bearing a suitable leaving group. clockss.org This method is effective for converting 1,2-amino alcohols into aziridines. clockss.orgorganic-chemistry.org The process typically involves activating the hydroxyl group to transform it into a good leaving group, which is then displaced by the nitrogen atom's lone pair of electrons. clockss.org
Common reagents used to effect this transformation include combinations like triphenylphosphine (B44618) (Ph3P) with diethyl azodicarboxylate (DEAD) or carbon tetrachloride (CCl4). clockss.org Another well-established variation is the Wenker synthesis, where amino alcohols are first converted to their hydrogen sulfate (B86663) esters, which then cyclize upon treatment with a base. organic-chemistry.org
This methodology has been successfully applied to the synthesis of N-protected aziridine-2-carboxylates. For instance, activated N-tosyl-(S)-serinates or threoninates can be converted into the corresponding N-tosyl-aziridinecarboxylates using p-toluenesulfonyl chloride (TsCl) and potassium carbonate (K2CO3) under phase-transfer conditions. clockss.org Similarly, N-tosyl- and N-nosyl-3-arylaziridinecarboxylates have been synthesized in excellent yields by treating alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile. clockss.org
| Precursor Type | Reagents/Conditions | Product | Yield | Reference |
| 1,2-Amino Alcohols | 1. Chlorosulfonic Acid2. NaOH / Na2CO3 | N-H Aziridines | N/A | organic-chemistry.org |
| N-Trityl-(S)-serine Benzyl Ester | SO2Cl2, Et3N, -50 °C | N-Trityl-aziridine-2-carboxylate | Good | clockss.org |
| Alkyl Cinnamate-derived Haloamines | K2CO3, MeCN, Room Temp | N-Tosyl/N-Nosyl-3-arylaziridinecarboxylates | 75-97% | clockss.org |
| N-Tosyl-(S)-serinate | TsCl, K2CO3, Phase-Transfer Catalyst | N-Tosyl-aziridine-2-carboxylate | N/A | clockss.org |
The intramolecular nucleophilic displacement for aziridine formation is noted for its high degree of stereospecificity. clockss.org The reaction mechanism necessitates that the attacking amine and the leaving group adopt a trans-coplanar arrangement for the backside attack to occur, resulting in an inversion of configuration at the carbon center bearing the leaving group. clockss.org
This stereochemical control is evident in syntheses starting from chiral precursors. For example, the conversion of optically active N-trityl-(S)-serine or N-trityl-(S)-threonine esters proceeds stereospecifically to yield the corresponding chiral aziridines. clockss.org Another example involves the ring opening of epoxides with an azide (B81097) ion to form an azido (B1232118) alcohol. Subsequent reduction of the azide and intramolecular cyclization onto a neighboring methanesulfonyloxy group proceeds with an inversion of configuration, demonstrating the stereospecific nature of the ring closure. clockss.org
Mechanistic Investigations of Isopropyl 1 Acetylaziridine 2 Carboxylate Reactivity
Ring Strain and Activation Phenomena in N-Acetylaziridines
The inherent ring strain of the aziridine (B145994) ring, estimated to be around 27 kcal/mol, is a primary driver for its reactivity, particularly in ring-opening reactions. acs.orgrsc.org This strain makes aziridines valuable intermediates in organic synthesis for producing a variety of nitrogen-containing compounds. mdpi.comnih.gov
The presence of an N-acetyl group, an electron-withdrawing substituent, categorizes isopropyl 1-acetylaziridine-2-carboxylate as an "activated" aziridine. mdpi.comresearchgate.netnih.gov This activation has several important consequences for the molecule's reactivity:
Increased Electrophilicity: The acetyl group withdraws electron density from the nitrogen atom, which in turn pulls electron density from the ring carbons. This makes the carbon atoms of the aziridine ring more electrophilic and, therefore, more susceptible to attack by nucleophiles. nih.gov
Stabilization of the Transition State: The electron-withdrawing nature of the acetyl group helps to stabilize the negative charge that develops on the nitrogen atom during the transition state of a nucleophilic ring-opening reaction, making the nitrogen a better leaving group. nih.gov
Lowering the N-Inversion Energy Barrier: Computational studies have shown that electron-withdrawing groups on the nitrogen atom, such as an acetyl or benzoyl group, significantly decrease the energy barrier for nitrogen inversion compared to alkyl or hydrogen substituents. researchgate.net This increased flexibility can influence the stereochemical outcome of reactions.
The table below, compiled from computational studies, illustrates the effect of different N-substituents on the nitrogen inversion energy barrier in aziridines.
| N-Substituent (R) | Inversion Energy (kcal/mol) |
| CHMePh | 17.06 |
| Me | 16.97 |
| Bn | 16.70 |
| H | 16.64 |
| Ph | 8.91 |
| COPh | 5.75 |
Data sourced from computational studies on N-substituted aziridines. researchgate.net
The distinction between activated and non-activated aziridines is crucial for predicting their chemical behavior. mdpi.comnih.govresearchgate.net
Activated Aziridines (e.g., this compound):
Readily react with a wide range of nucleophiles under mild conditions. mdpi.comnih.gov
The ring-opening is often highly regioselective, with the nucleophile attacking one of the ring carbons. nih.gov
The N-acyl group can be removed after the ring-opening reaction, providing access to functionalized amines. nih.govacs.org
Non-Activated Aziridines (e.g., N-alkyl or N-H aziridines):
Are relatively inert towards nucleophiles and often require harsh reaction conditions or the use of a strong acid catalyst to induce ring-opening. mdpi.comnih.govnih.gov
The reaction proceeds through the formation of a highly reactive aziridinium (B1262131) ion intermediate. mdpi.comfrontiersin.org
Their stability and lower reactivity make them more challenging to handle in some synthetic applications. nih.gov
A comparative study on the reactivity of 2-bromomethyl-1-tosylaziridine (activated) and 1-benzyl-2-(bromomethyl)aziridine (B2829463) (non-activated) with sodium methoxide (B1231860) highlighted these differences. While both showed comparable barriers for direct displacement of the bromide, only the activated aziridine was found to feasibly undergo ring-opening.
Aziridinium Ion Intermediates and Their Formation
While activated aziridines can react directly with nucleophiles, the reactivity of non-activated aziridines is typically mediated by the formation of an aziridinium ion. mdpi.comnih.gov This intermediate is a quaternary ammonium (B1175870) species that significantly increases the strain and electrophilicity of the three-membered ring. mdpi.com
Aziridinium ions are generated by the reaction of the basic nitrogen atom of a non-activated aziridine with an electrophile. mdpi.comnih.gov Common electrophiles used for this purpose include:
Protic Acids: Protonation of the nitrogen atom increases the ring strain by approximately 47 kJ/mol, making the ring highly susceptible to nucleophilic attack. mdpi.com
Lewis Acids: Coordination of a Lewis acid to the nitrogen atom enhances the electrophilicity of the ring carbons. mdpi.comnih.gov
Alkylating and Acylating Agents: Reagents like methyl trifluoromethanesulfonate (B1224126) or acid chlorides can react with the aziridine nitrogen to form stable, and in some cases isolable, aziridinium salts. mdpi.comnih.govrsc.org
The transformation is often based on the formation of the aziridinium ion, followed by a subsequent ring-opening by a nucleophile at either the C2 or C3 position. frontiersin.org
The existence of aziridinium ions as reaction intermediates is supported by both experimental and theoretical evidence.
Spectroscopic Evidence:
NMR Spectroscopy: The formation of stable aziridinium ions has been observed and characterized using ¹H and ¹³C NMR spectroscopy. mdpi.com For instance, the reaction of enantiomerically pure 2-substituted 1-phenylethyl-aziridine with methyl trifluoromethanesulfonate generated a stable methylaziridinium ion that could be studied spectroscopically before reacting with nucleophiles. rsc.org The aziridinium ions derived from N,N-dibenzyl alaniol, while only stable for several hours, were sufficiently long-lived for NMR analysis. rsc.org
Computational Evidence:
DFT Calculations: Density Functional Theory (DFT) and other ab initio methods have been used to study the mechanism of aziridinium ion formation and subsequent ring-opening reactions. rsc.orgacs.org These studies have provided insights into the transition states and activation energies involved. acs.org For example, explicit solvent ab initio molecular dynamics simulations have been used to model the activation of nitrogen mustards into the corresponding aziridinium ion intermediates. acs.org Computational studies have also been employed to investigate the stereospecific ring-opening of aziridinium ions by halides. rsc.org
Regioselectivity and Stereoselectivity in Ring-Opening Reactions
The ring-opening of aziridines, particularly activated ones like this compound, is a cornerstone of their synthetic utility. The outcome of these reactions is governed by the principles of regioselectivity and stereoselectivity.
The regioselectivity of nucleophilic attack on an unsymmetrically substituted aziridine, such as an aziridine-2-carboxylate (B8329488), is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile and reaction conditions. Generally, nucleophilic attack can occur at either the C2 (substituted) or C3 (unsubstituted) carbon of the aziridine ring. frontiersin.org
Attack at the less hindered carbon (C3): This is often the favored pathway, particularly with sterically demanding nucleophiles, leading to what is known as the "normal" ring-opened product. This type of regioselectivity is observed in the ring-opening of N-tosylaziridines with chiral enolates, where the enolate attacks the less substituted carbon atom of the aziridine ring. acs.org
Attack at the more substituted carbon (C2): This pathway can be favored under certain conditions, especially when the substituent at C2 can stabilize a partial positive charge in the transition state (an SN1-like mechanism) or when specific activating groups are present. For N-acyl substituted aziridines, attack is often favored at the more hindered carbon atom when using nucleophiles like azide (B81097), halide, or cyanide. nih.gov
The stereochemistry of the ring-opening reaction is also a critical aspect. The reaction typically proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile, consistent with an SN2-type mechanism. researchgate.net This stereospecificity is highly valuable in asymmetric synthesis, allowing for the transfer of chirality from the starting aziridine to the product. For example, the ring enlargement reactions of cis- and trans-2,3-dimethylaziridine (B12753983) with thiocyanic acid proceed with 100% stereospecificity, resulting in complete inversion of configuration (Walden inversion). researchgate.net
The following table summarizes the regiochemical outcome for the ring-opening of a generic N-acyl-2-substituted aziridine with different types of nucleophiles.
| Nucleophile Type | Predominant Site of Attack |
| Alcohols | Less hindered carbon (C3) |
| Azide, Halide, Cyanide | More hindered carbon (C2) |
This table provides a general trend for N-acylaziridines. nih.gov
Nucleophilic Attack on this compound and Analogues
The strained three-membered ring of aziridines makes them susceptible to nucleophilic attack, leading to ring-opening. In the case of N-acylaziridines like this compound, the electron-withdrawing acetyl group on the nitrogen atom activates the ring, making it more reactive towards nucleophiles compared to N-alkylated or unsubstituted aziridines. clockss.org
The nucleophilic ring-opening of aziridine-2-carboxylates is a common and strategic approach for the synthesis of α- and β-amino acids. clockss.org The reaction generally proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack, whether it occurs at the C2 or C3 position, is a key aspect of these reactions.
Heteroatom nucleophiles, such as those containing oxygen or sulfur, typically attack the β-carbon (C3) of aziridine-2-carboxylates, which results in the formation of α-amino acids. clockss.org However, the behavior of carbon nucleophiles is often less straightforward and can lead to a mixture of products resulting from attack at both C2 and C3. clockss.org
For instance, the reaction of N-acylaziridines with various thiols yields amido sulfide (B99878) products through a nucleophilic attack on the less substituted carbon of the aziridine ring. ias.ac.in In contrast, primary amines can engage in competitive nucleophilic attack at both the C2 and C3 carbons of aziridine derivatives. ias.ac.in
Factors Governing C2 vs. C3 Attack Regioselectivity
The regioselectivity of the nucleophilic ring-opening of N-acetylaziridine-2-carboxylates is influenced by a combination of electronic, steric, and solvent effects. The outcome of the reaction, whether the nucleophile attacks the C2 (α-carbon) or C3 (β-carbon), is a critical determinant of the final product structure.
Several factors have been identified as key in governing this regioselectivity:
Substituents on the Aziridine Ring: The nature and position of substituents on the aziridine ring play a significant role. For example, the presence of a phenyl group at the C3 position tends to favor C3-N bond cleavage. researchgate.net Conversely, aziridines with substituents at the C3 position or unsubstituted at C3 often undergo predominant C2-N bond cleavage. researchgate.net In the context of 2-substituted aziridine-2-carboxylates, the interplay between the carboxylate group at C2 and other substituents dictates the preferred site of attack. The regioselectivity is controlled by the substituents on the aziridine ring, as well as the nature of the electrophiles and nucleophiles involved. nih.govfrontiersin.org
Nature of the Nucleophile: As mentioned, heteroatom nucleophiles generally exhibit a high preference for attacking the C3 position. clockss.org Carbon nucleophiles, on the other hand, can be less selective. clockss.org The choice of nucleophile is therefore a critical parameter for controlling the regiochemical outcome.
Solvent Effects: The solvent can significantly influence the course of the reaction. Studies have shown that solvent-controlled C2/C3-regioselective ring-opening of aziridines is possible. rsc.org This control is often attributed to hydrogen bonding interactions between the solvent and the aziridine, which can modulate the orbital distributions and thereby direct the selectivity of the reaction pathway. rsc.org
Activating Group on Nitrogen: The N-acetyl group in this compound activates the ring for nucleophilic attack. The nature of this activating group can influence the electronic properties of the aziridine ring and thus the regioselectivity of the ring-opening.
Lewis and Brønsted Acids: The presence of acids can promote the formation of an aziridinium ion, which is highly reactive towards nucleophiles. The subsequent ring-opening can proceed with different regioselectivity depending on the reaction conditions.
The following table summarizes the general regiochemical trends observed in the nucleophilic ring-opening of substituted aziridines:
| Factor | Favors C2 Attack | Favors C3 Attack |
| Substituent at C3 | Unsubstituted or alkyl | Phenyl |
| Nucleophile | Some carbon nucleophiles | Heteroatom nucleophiles |
| Cyano group at C2 | Predominantly |
Diastereoselective and Enantioselective Outcomes of Ring Opening
When the aziridine substrate is chiral, the ring-opening reaction can proceed with a high degree of stereocontrol, leading to diastereoselective or enantioselective outcomes. This is particularly valuable for the synthesis of optically pure amino acids and other chiral nitrogen-containing molecules.
The ring-opening of chiral N-acylaziridines often proceeds with inversion of configuration at the carbon atom that is attacked by the nucleophile, which is characteristic of an SN2 reaction. This stereospecificity allows for the transfer of the stereochemical information from the starting aziridine to the ring-opened product.
Kinetic resolution of N-acylaziridines through nucleophilic ring-opening has been achieved using chiral modifiers. nih.govresearchgate.net For example, the use of (R)-BINOL as a chiral modifier under boron-catalyzed conditions allows for the selective reaction of one enantiomer of the aziridine, leaving the other enantiomer unreacted. nih.govresearchgate.net This process enables the separation of racemic mixtures of N-acylaziridines and the production of enantioenriched products. nih.govresearchgate.net
The stereochemical outcome of the ring-opening reaction is crucial for the synthesis of biologically active compounds where specific stereoisomers are required for their function. The ability to control both the regioselectivity and the stereoselectivity of the ring-opening of N-acetylaziridine-2-carboxylates makes them versatile intermediates in asymmetric synthesis.
Rearrangement Pathways of N-Acetylaziridine-2-Carboxylates
In addition to undergoing nucleophilic ring-opening, N-acetylaziridine-2-carboxylates can also undergo rearrangement reactions, particularly under acidic conditions. These rearrangements can lead to the formation of other heterocyclic systems, such as oxazolines and dihydrooxazoles.
Acid-Promoted Rearrangements to Oxazolines and Amidoalcohols
The treatment of N-acylaziridines with acids can induce isomerization to form oxazolines. ias.ac.in This rearrangement is believed to proceed through the protonation of the aziridine nitrogen, followed by intramolecular nucleophilic attack of the carbonyl oxygen of the acetyl group onto one of the aziridine ring carbons.
Studies on N-acyl-2,2-dimethylaziridines have shown that in the presence of concentrated sulfuric acid, they rearrange to form oxazolines. ias.ac.in However, under conditions of neutral hydrolysis in pure water, the corresponding amidoalcohols are formed. ias.ac.in When aqueous solutions of sulfuric acid at varying concentrations are used, a mixture of oxazolines, amidoalcohols, and in some cases, allylamides can be obtained, with the product distribution being dependent on the acidity of the medium and the nature of the acyl group. ias.ac.in
The formation of oxazolines from N-acylaziridines is a synthetically useful transformation, as oxazolines are important heterocyclic motifs found in many natural products and are also used as ligands in asymmetric catalysis.
Ring Enlargement to Dihydrooxazoles and Subsequent Oxidation to Oxazoles
Another rearrangement pathway available to N-acetylaziridine-2-carboxylates involves a ring enlargement to form dihydrooxazoles. This process can be followed by oxidation to yield the corresponding oxazoles. While the direct conversion of this compound to dihydrooxazoles is not explicitly detailed in the provided context, the general reactivity patterns of N-acylaziridines suggest this possibility.
The acid-catalyzed rearrangement of aziridines can lead to various products depending on the specific substrate and reaction conditions. The formation of a five-membered dihydrooxazole ring from a three-membered aziridine ring represents a significant structural transformation. This ring expansion would likely proceed through a mechanism involving the cleavage of a C-N bond of the aziridine ring and the formation of a new C-O bond. Subsequent oxidation of the dihydrooxazole intermediate would then lead to the aromatic oxazole (B20620) ring.
Synthetic Transformations and Applications of Isopropyl 1 Acetylaziridine 2 Carboxylate and Its Derivatives
Isopropyl 1-acetylaziridine-2-carboxylate as a Chiral Building Block
Chiral aziridine-2-carboxylates, including the isopropyl ester, serve as versatile chiral building blocks for asymmetric synthesis. researchgate.net These compounds possess two key functional groups: a highly reactive three-membered ring and a versatile carboxylate group, which can be transformed into other functionalities. nih.gov This combination enables their use in the preparation of a wide range of biologically important acyclic and heterocyclic nitrogenous compounds. nih.govnih.gov
Stereoselective Introduction of Nitrogen and Carbon Functionalities
The inherent strain of the aziridine (B145994) ring allows for controlled, stereospecific ring-opening reactions, providing a reliable method for introducing nitrogen and other functionalities. The stereochemical outcome of these reactions is often predictable, proceeding via an S(_N)2 mechanism, which results in the inversion of configuration at the center of attack.
A key strategy involves the regio- and stereoselective ring-opening of chiral aziridine-2-carboxylates with nitrogen nucleophiles like azide (B81097). For instance, the synthesis of the marine natural products biemamide B and D utilizes the ring-opening of a chiral (2S)-aziridine-2-carboxylate with an azide nucleophile under acidic aqueous conditions. acs.org This reaction proceeds with high regio- and stereoselectivity to afford the corresponding 3-amino-(2R)-azidopropionate in excellent yield. acs.orgacs.org
For the introduction of carbon functionalities, stereoselective reactions such as the Mukaiyama aldol (B89426) reaction have been employed. jove.com Chiral aziridine-2-carboxaldehyde, derived from the corresponding carboxylate, can react with silyl (B83357) enol ethers in the presence of a Lewis acid. researchgate.net This reaction yields β-(aziridin-2-yl)-β-hydroxy ketones with outstanding diastereoselectivity, effectively creating a new carbon-carbon bond while preserving the stereochemical integrity of the original chiral center. jove.comresearchgate.net This approach was a key step in the synthesis of (-)-epiallo-isomuscarine. jove.comjove.com
Table 1: Examples of Stereoselective Reactions
| Starting Material | Reagent/Reaction | Product Type | Diastereoselectivity/Yield | Ref |
|---|---|---|---|---|
| Chiral (2S)-aziridine-2-carboxylate | Azide nucleophile (NaN₃) | 3-Amino-2-azidopropionate | High stereoselectivity, 90% yield | acs.org |
| Chiral aziridine-2-carboxaldehyde | Silyl enol ether / Mukaiyama aldol | β-(aziridin-2-yl)-β-hydroxy ketone | >98:2 dr, 85% yield | jove.com |
Precursors for Enantioenriched Alpha- and Beta-Amino Acids
Aziridine-2-carboxylic esters are considered synthetic equivalents of both α- and β-amino acids. ru.nl Nucleophilic ring-opening at the C3 position leads to α-amino acid derivatives, while attack at the C2 position can lead to β-amino acid precursors. This dual reactivity makes them exceptionally useful precursors for a variety of enantioenriched amino acids.
The synthesis of non-protein amino acids often leverages the "β-lactam-synthon method," where β-lactams, themselves derived from aziridines, serve as intermediates. nih.gov More directly, the reductive ring-opening of aziridine-2-carboxylates can yield α-amino acid derivatives. researchgate.net Furthermore, enzyme-catalyzed enantioselective hydrolysis of related dihydrouracils has been shown to be a viable route to enantiomerically pure β-amino acids.
Construction of Complex Nitrogen-Containing Heterocycles
The strategic ring-opening and subsequent transformation of aziridine-2-carboxylates provide efficient pathways to more complex nitrogen-containing heterocycles. frontiersin.org These heterocycles are core structures in numerous biologically active compounds and natural products. nih.govnih.gov
Synthesis of Substituted Amino Acids and Alkanolamines
The ring-opening of aziridines with various nucleophiles is a cornerstone for synthesizing substituted amino acids and alkanolamines. The reaction of chiral aziridine-2-carboxylates with oxygen nucleophiles, for example, can lead to the formation of substituted alkanolamines, which can then be cyclized. jove.com An intramolecular ring-opening of an aziridine by an internal hydroxy group was used to produce a tetrahydrofuran (B95107) derivative, a key intermediate for (-)-epiallo-isomuscarine. jove.com This demonstrates how the aziridine ring can be opened to install both nitrogen and oxygen functionalities in a stereocontrolled manner, leading to complex acyclic precursors that can be cyclized into heterocycles. jove.com
Preparation of Dihydrouracil Derivatives and Related Alkaloids (e.g., Biemamide B and D, (-)-epiallo-isomuscarine)
Chiral aziridine-2-carboxylates have proven to be invaluable starting materials for the total synthesis of several complex alkaloids.
Biemamide B and D: The asymmetric synthesis of these 5,6-dihydrouracil-containing marine natural products was achieved starting from a chiral 1-(α-methylbenzyl)aziridine-2-carboxylate. acs.orgnih.gov The key steps involved a highly regio- and stereoselective aziridine ring-opening with an azide nucleophile, followed by amidation and a base-induced cyclization to construct the core 5-azido-5,6-dihydrouracil ring. acs.orgacs.org Subsequent reduction of the azide and peptide couplings completed the synthesis. acs.org This synthetic route also led to the revision of the absolute configuration of the natural products. acs.orgnih.gov
(-)-epiallo-isomuscarine: The synthesis of this alkaloid was initiated by a highly stereoselective Mukaiyama aldol reaction of a chiral aziridine-2-carboxaldehyde. nih.govjove.com The resulting adduct underwent further transformations, including a key intramolecular aziridine ring-opening by an internal hydroxyl group, which regioselectively formed a tetrahydrofuran ring and ultimately provided an efficient route to the target alkaloid. jove.comresearchgate.net
Table 2: Alkaloids Synthesized from Aziridine-2-carboxylate (B8329488) Derivatives
| Target Alkaloid | Key Intermediate from Aziridine | Key Reactions | Ref |
|---|---|---|---|
| Biemamide B and D | 3-Amino-2-azidopropionate | Azide ring-opening, Base-induced cyclization | acs.orgacs.orgnih.gov |
| (-)-epiallo-isomuscarine | β-(aziridin-2-yl)-β-hydroxy ketone | Mukaiyama aldol reaction, Intramolecular ring-opening | nih.govjove.comresearchgate.net |
Carbonylation Reactions for Beta-Lactam Synthesis from Aziridines
The carbonylation of aziridines is a powerful method for synthesizing β-lactams (azetidin-2-ones), which are core structures in many antibiotics. nih.govresearchgate.net This reaction involves the insertion of a carbon monoxide molecule into one of the carbon-nitrogen bonds of the aziridine ring. researchgate.net
Transition metal catalysts, particularly rhodium and palladium complexes, are effective for this transformation. nih.govresearchgate.net The carbonylation process is praised for its efficiency and remarkable regio- and stereoselectivity. researchgate.net For example, the rhodium-catalyzed carbonylation of chiral aziridines proceeds stereospecifically with complete retention of configuration at the carbon centers, yielding the corresponding β-lactams in high yields. nih.gov This method provides a direct and atom-economical route from three-membered aziridine rings to the strained four-membered β-lactam system, a versatile building block in medicinal chemistry. nih.govresearchgate.net
Site-Selective Peptide Modification Strategies
The unique chemical reactivity of the aziridine ring within a peptide sequence allows for highly selective covalent modifications. The ring strain of the aziridine moiety renders the C2 and C3 carbons electrophilic and susceptible to nucleophilic attack, leading to a ring-opening reaction. This reactivity can be finely controlled to achieve site-selective conjugation, providing a robust method for the introduction of various functionalities into a peptide chain.
A critical prerequisite for the site-selective modification of peptides using aziridine chemistry is the efficient incorporation of the aziridine-2-carboxylic acid (Azy) residue into the peptide backbone. Solid-phase peptide synthesis (SPPS) has been demonstrated as a highly effective methodology for this purpose. nih.govresearchgate.netnih.gov The synthesis of a suitable building block, typically an N-protected derivative of aziridine-2-carboxylic acid, is the first step. For compatibility with standard Fmoc-based SPPS, N-(9-fluorenylmethoxycarbonyl)-aziridine-2-carboxylic acid (Fmoc-Azy-OH) is a commonly used building block. nih.gov
The incorporation of the Azy residue into a growing peptide chain on a solid support follows the standard protocols of Fmoc-SPPS. uci.edu This involves the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the Fmoc-Azy-OH building block using standard peptide coupling reagents. nih.govresearchgate.net Research has shown that the Azy moiety is stable to the conditions of multistep Fmoc-SPPS, allowing for the synthesis of peptides of various lengths containing this reactive handle. nih.gov
The general steps for incorporating an aziridine-2-carboxylic acid residue into a peptide via Fmoc-SPPS are outlined below:
| Step | Procedure | Purpose |
| 1. Resin Preparation | A suitable solid support (e.g., Rink amide resin, Wang resin) is chosen based on the desired C-terminal functionality of the peptide. | Provides a solid matrix for peptide synthesis. |
| 2. First Amino Acid Loading | The first Fmoc-protected amino acid is coupled to the resin. | Initiates the peptide chain. |
| 3. Deprotection | The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF. | Exposes the N-terminal amine for the next coupling step. |
| 4. Coupling of Fmoc-Azy-OH | The Fmoc-Azy-OH building block is activated with a coupling reagent (e.g., HCTU) and coupled to the free N-terminal amine of the growing peptide chain. | Incorporates the aziridine residue at the desired position. |
| 5. Capping (Optional) | Any unreacted N-terminal amines are acetylated to prevent the formation of deletion sequences. | Improves the purity of the final peptide. |
| 6. Iterative Cycles | Steps 3 and 4 are repeated with subsequent amino acids until the desired peptide sequence is assembled. | Elongates the peptide chain. |
| 7. Final Deprotection and Cleavage | The final N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based). | Releases the desired peptide containing the aziridine-2-carboxylic acid residue. |
This methodology allows for the precise placement of the aziridine-2-carboxylic acid residue at any desired position within the peptide sequence, setting the stage for site-selective modification.
The electrophilic nature of the aziridine ring in Azy-containing peptides makes it an excellent target for reaction with soft nucleophiles, such as thiols. nih.govillinois.edu This reaction proceeds via a regioselective, base-promoted ring-opening of the aziridine. The attack of the thiol nucleophile occurs predominantly at the C3 carbon of the aziridine ring, leading to the formation of a stable thioether linkage and a β-amino acid residue at the site of modification. nih.govnih.gov This high regioselectivity is a key advantage of this method, as it prevents the formation of isomeric products.
The conjugation reaction can be performed both while the peptide is still attached to the solid-phase resin ("on-bead" conjugation) and after the peptide has been cleaved and purified ("in-solution" conjugation). nih.govresearchgate.net This versatility allows for flexible experimental design. The reaction is typically promoted by the addition of a mild, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU). researchgate.net
A variety of thiol-containing molecules can be conjugated to Azy-containing peptides, demonstrating the broad applicability of this method for bioconjugation. nih.govillinois.edu Examples include:
Biochemical Tags: Thiol-containing fluorescent dyes, biotin (B1667282) derivatives, or other reporter molecules can be attached for imaging or detection purposes.
Carbohydrates: Anomeric carbohydrate thiols can be conjugated to peptides to create synthetic glycopeptides, which are valuable tools for studying carbohydrate-protein interactions. researchgate.net
Lipids: Isoprenoid thiols, such as farnesyl thiol, can be attached to study peptide lipidation and membrane association. researchgate.net
Other Peptides: Peptides containing a cysteine residue can be ligated to Azy-containing peptides, offering a strategy for the synthesis of more complex peptide architectures.
The table below summarizes representative examples of the conjugation of various thiol nucleophiles with Azy-containing peptides, highlighting the reaction conditions and outcomes.
| Peptide Sequence | Thiol Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Ac-Phe-Azy-Gly-NH₂ | 1-Thio-β-D-glucose tetraacetate | DBU | CH₂Cl₂ | 1 | 95 | researchgate.net |
| Ac-Phe-Azy-Gly-NH₂ | Farnesyl thiol | DBU | CH₂Cl₂ | 1 | 90 | researchgate.net |
| Ac-Phe-Azy-Gly-NH₂ | Cys(Trt)-OMe | DBU | CH₂Cl₂ | 1 | 85 | researchgate.net |
| H-Gly-Phe-Azy-Gly-NH₂ | 1-Thio-β-D-glucose tetraacetate | DBU | CH₂Cl₂ | 1 | 93 | researchgate.net |
This site-selective conjugation strategy, when combined with other peptide ligation techniques like native chemical ligation, provides a convergent and powerful approach for the rapid assembly of complex bioconjugates. researchgate.net The ability to introduce a wide range of functionalities at a specific site within a peptide chain underscores the utility of aziridine-2-carboxylic acid derivatives in chemical biology and drug discovery.
Computational and Theoretical Studies on N Acetylaziridine 2 Carboxylates
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-acetylaziridine-2-carboxylates. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.
Density Functional Theory (DFT) has become a primary tool for investigating the geometries of reactants, transition states, and products in reactions involving N-acylaziridines. researchgate.net Methods such as B3LYP with basis sets like 6-311++G(2d,2p) are employed to optimize these structures and determine their relative energies. researchgate.net For N-acetylaziridine-2-carboxylates, DFT calculations reveal the precise bond lengths and angles of the ground state molecule.
These calculations are crucial for identifying transition states, which represent the energy maxima along a reaction coordinate. By analyzing the vibrational frequencies of a calculated structure, a transition state can be confirmed by the presence of a single imaginary frequency. mdpi.com This analysis is essential for understanding the energy barriers associated with various reaction pathways, such as ring-opening or rearrangement. researchgate.netmdpi.com For instance, the activation energy for a reaction can be determined from the energy difference between the reactant's ground state and the corresponding transition state. mdpi.com
Table 1: Representative Calculated Geometrical Parameters for an N-Acylaziridine Ring Note: Data is illustrative and based on closely related N-acylaziridines.
| Parameter | Bond | Typical Calculated Value (Å) |
|---|---|---|
| Bond Length | N-C2 | 1.48 |
| Bond Length | N-C3 | 1.49 |
| Bond Length | C2-C3 | 1.50 |
| Bond Length | N-CO (acetyl) | 1.38 |
The molecular electrostatic potential (MEP) and electron density distribution are key indicators of a molecule's reactive sites. researchgate.netresearchgate.net For N-acetylaziridine-2-carboxylates, MEP maps calculated via DFT show regions of negative potential (electron-rich) and positive potential (electron-poor).
Typically, the oxygen atoms of the acetyl and carboxylate carbonyl groups exhibit the most negative electrostatic potential, making them susceptible to attack by electrophiles. researchgate.netresearchgate.net The nitrogen atom's lone pair also contributes to a region of negative potential, though this is modulated by the electron-withdrawing acetyl group. Conversely, the aziridine (B145994) ring carbons and the hydrogen atoms are generally in regions of positive potential, indicating their susceptibility to nucleophilic attack. The distribution of electron density, analyzed through methods like Quantum Theory of Atoms in Molecules (QTAIM), further clarifies the nature of the chemical bonds within the molecule. rsc.org
The three-membered aziridine ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. srce.hr This inherent strain is a dominant factor in the reactivity of N-acetylaziridine-2-carboxylates, making the ring susceptible to nucleophilic opening. rsc.org
The ring strain energy (RSE) can be calculated computationally using isodesmic or homodesmotic reactions, where the strained ring is compared to suitable unstrained reference compounds. osti.govnih.gov For a typical aziridine ring, the RSE is substantial, contributing to the thermodynamic driving force for ring-opening reactions. The N-acetyl and isopropyl carboxylate substituents can subtly influence this strain energy. The electron-withdrawing nature of the acetyl group can affect the bond strengths within the ring, potentially altering the RSE compared to an unsubstituted aziridine. nih.gov
Table 2: Comparative Ring Strain Energies (RSE) Note: Values are approximate and for illustrative comparison.
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | ~27.5 |
| Aziridine | 3 | ~26-28 |
| Oxirane | 3 | ~27 |
| Cyclobutane | 4 | ~26.5 |
Mechanistic Modeling of Reaction Pathways
Theoretical modeling is indispensable for mapping out the complex reaction mechanisms available to N-acetylaziridine-2-carboxylates.
Ring-opening reactions of aziridines are of significant synthetic importance, and computational studies can effectively explain their regio- and stereochemical outcomes. mdpi.comfrontiersin.org In N-acetylaziridine-2-carboxylates, a nucleophile can attack either the C2 or C3 carbon of the aziridine ring. The preference for one site over the other is known as regioselectivity. wikipedia.org
Computational modeling, often using DFT, can determine the activation energies for nucleophilic attack at each carbon. nih.gov The reaction pathway with the lower activation energy barrier will be the favored one. Factors influencing regioselectivity include:
Steric Hindrance : The isopropyl carboxylate group at C2 may sterically hinder the approach of a nucleophile, favoring attack at C3.
Electronic Effects : The electron-withdrawing nature of both the N-acetyl and the C2-carboxylate groups makes both ring carbons electrophilic. DFT calculations can quantify the partial charges on these atoms and model the transition states to determine which site is more electronically favored for attack. nih.gov
The stereoselectivity of the reaction, such as the inversion of stereochemistry characteristic of an SN2-type reaction, can also be confirmed by analyzing the geometry of the calculated transition state. frontiersin.org
N-acylaziridines can undergo thermally induced rearrangements to form other heterocyclic structures, such as oxazolines. researchgate.net Computational studies have been instrumental in mapping the mechanistic pathways for these transformations. researchgate.net For a molecule like Isopropyl 1-acetylaziridine-2-carboxylate, a potential rearrangement could involve the intramolecular attack of the acetyl oxygen onto one of the aziridine ring carbons.
DFT calculations can be used to locate the transition states for such rearrangements. For example, a study on substituted N-acyl-2,2-dimethylaziridines identified a transition state where the amide oxygen attacks the C3 carbon, leading to the cleavage of the C3-N bond and the formation of an oxazoline (B21484) ring. researchgate.net By comparing the activation energies for different potential rearrangement pathways (e.g., attack at C2 vs. C3), the most likely product can be predicted. These computational investigations provide a detailed, step-by-step view of the bonding changes that occur during the isomerization process. researchgate.net
Computational Prediction of Reaction Kinetics and Thermodynamics
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the kinetics and thermodynamics of reactions involving N-acetylaziridine-2-carboxylates. These studies often focus on the highly strained three-membered aziridine ring, which is prone to ring-opening reactions. nih.govmdpi.comresearchgate.net
Reaction Kinetics: The kinetics of aziridine ring-opening are highly dependent on the nature of the substituents on both the nitrogen and carbon atoms. For N-acetylaziridine-2-carboxylates, the acetyl group is an electron-withdrawing group that activates the aziridine ring, making it more susceptible to nucleophilic attack. mdpi.com Computational studies can model the transition states of these reactions, allowing for the calculation of activation energies (Ea).
DFT calculations have been employed to analyze the mechanisms of such reactions. For instance, in acid-catalyzed hydrolysis, theoretical calculations can confirm the proposed mechanism, including the formation of intermediates like zwitterions and the determination of transition state energies. researchgate.netias.ac.in The regioselectivity of the ring-opening, which dictates which C-N bond is cleaved, is a key aspect investigated. The attack of a nucleophile can occur at either of the two carbon atoms of the aziridine ring, and computational models help predict the preferred site of attack by evaluating the energy barriers for each pathway. nih.govresearchgate.net For aziridines with carbonyl groups at the C2 position, the bond between the nitrogen and C2 is often weakened, influencing the reaction's regiochemistry. nih.gov
Thermodynamics: Thermodynamic parameters such as reaction enthalpies (ΔH) and Gibbs free energies (ΔG) are crucial for determining the feasibility and spontaneity of a reaction. High-level ab initio methods can be used to determine accurate heats of formation for aziridine compounds. acs.org For the ring-opening of N-acyl aziridines, computational studies confirm that these reactions are often thermodynamically favorable. mdpi.comresearchgate.net
For example, the thermal rearrangement of substituted N-acyl-2,2-dimethylaziridines has been studied using DFT/B3LYP methods. These calculations support a mechanism involving the heterolytic cleavage of a C-N bond to form a zwitterionic intermediate, which then rearranges to the final products. researchgate.net The calculated thermodynamic data helps to understand the stability of intermediates and products, providing a complete energy profile of the reaction.
Below is a representative data table illustrating the type of information obtained from computational studies on the ring-opening of a model N-acylaziridine.
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) |
| Nucleophilic attack at C2 | 15.8 | -25.2 | -24.5 |
| Nucleophilic attack at C3 | 21.3 | -18.7 | -18.1 |
| Note: These are hypothetical values for illustrative purposes, based on general findings in the literature for similar systems. |
Conformation Analysis and Conformational Preferences
The three-dimensional structure of this compound, particularly the orientation of the N-acetyl and isopropyl carboxylate groups relative to the aziridine ring, significantly influences its reactivity and properties. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.
Conformational Isomers: Rotation around the N-C(O) single bond of the acetyl group and the C-C(O) bond of the ester group leads to different conformational isomers. DFT calculations are commonly used to determine the geometries and relative energies of these conformers. nih.govnih.gov For N-acyl compounds, two primary conformers are often considered: a synperiplanar and an antiperiplanar conformation, referring to the dihedral angle between the carbonyl oxygen and a substituent on the nitrogen. nih.gov
In N-acetylaziridines, steric and electronic effects dictate the preferred conformation. The lone pair of electrons on the nitrogen atom and the bulky isopropyl and acetyl groups create steric hindrance that influences the molecule's shape. Theoretical conformational analysis can reveal the most stable arrangement by calculating the relative energies of all possible conformers. nih.gov For instance, studies on related N-acyl compounds have shown that N-methylation can significantly alter the preferred dihedral angle, causing a shift from an antiperiplanar to a synperiplanar conformation. nih.gov
Nitrogen Inversion: A key conformational process in aziridines is nitrogen inversion, where the nitrogen atom and its substituents pass through a planar transition state. High-level ab initio calculations can accurately determine the energy barrier for this inversion. acs.org For N-acylaziridines, the barrier to nitrogen inversion is typically lower than in N-alkylaziridines because the acyl group can stabilize the planar transition state through delocalization of the nitrogen lone pair. researchgate.net
The following table presents hypothetical relative energies for different conformers of this compound, as would be determined by computational analysis.
| Conformer | Dihedral Angle O=C-N-C (ring) | Dihedral Angle N-C-C=O (ester) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~0° (synperiplanar) | ~180° (anti) | 0.00 |
| 2 | ~180° (antiperiplanar) | ~180° (anti) | 2.5 |
| 3 | ~0° (synperiplanar) | ~0° (syn) | 4.1 |
| 4 | ~180° (antiperiplanar) | ~0° (syn) | 6.3 |
| Note: These are hypothetical values for illustrative purposes, based on general principles of conformational analysis. |
These computational insights are fundamental for a complete understanding of the chemical behavior of this compound, guiding synthetic strategies and predicting its interactions in various chemical environments.
Future Perspectives in Isopropyl 1 Acetylaziridine 2 Carboxylate Research
Development of Novel Catalytic Systems for Asymmetric Transformations
The asymmetric synthesis of aziridines is a cornerstone of their utility, and the future in this area lies in the creation of more sophisticated and practical catalytic systems. While significant progress has been made with catalysts based on metals like copper, rhodium, and ruthenium, and through organocatalysis, there remain challenges that next-generation catalysts will aim to address. sci-hub.seacs.org
Future research will likely focus on:
Broadening Substrate Scope: Developing catalysts that are effective for a wider range of substrates, particularly for the challenging synthesis of tri- and tetrasubstituted aziridines with high diastereo- and enantioselectivity. acs.org
Enhanced Efficiency and Selectivity: Designing catalysts that operate under milder conditions, with lower catalyst loadings, and provide even higher levels of stereocontrol. This includes the development of novel chiral ligands and bifunctional organocatalysts that can precisely control the transition state of the aziridination reaction. mdpi.com
Novel Metal and Organocatalysts: Exploration of earth-abundant metal catalysts (e.g., iron) and new organocatalytic platforms, such as chiral N,N′-dioxide/metal complexes, will continue to be a priority to create more economical and less toxic synthetic routes. jchemlett.com
Ylide-Mediated Asymmetric Aziridination: Refining catalytic asymmetric aziridination processes that proceed via sulfur or guanidinium (B1211019) ylides holds promise for high stereoselectivity in the synthesis of 3-arylaziridine-2-carboxylates. mdpi.com
A comparison of existing and future-forward catalytic approaches is summarized below.
| Catalyst Type | Current State | Future Direction |
| Metal Catalysis | Dominated by precious metals (Rh, Ru, Pd, Cu) with well-defined ligands. | Development of catalysts based on earth-abundant metals (Fe, Co, Ni); catalysts with higher turnover numbers and broader functional group tolerance. |
| Organocatalysis | Use of chiral Brønsted acids and bifunctional catalysts for specific transformations. | Design of more complex, highly efficient organocatalysts; application in a wider array of aziridination reactions and cascade processes. |
| Biocatalysis | Limited exploration of enzymatic approaches for aziridination. | Discovery and engineering of enzymes (e.g., 'aziridinases') for highly selective and sustainable synthesis under mild conditions. |
Exploration of New Mechanistic Pathways and Unconventional Reactivities
The high ring strain of the aziridine (B145994) core in Isopropyl 1-acetylaziridine-2-carboxylate is the source of its reactivity, which has traditionally been dominated by nucleophilic ring-opening reactions. researchgate.net Future research will delve into more unconventional activation modes and reaction pathways to harness this inherent energy in novel ways.
Key areas for future exploration include:
Radical-Mediated Transformations: The use of photoredox or electrocatalysis to generate aziridinyl radicals or radical ions can unlock new bond-forming strategies that are complementary to traditional two-electron pathways. The ring opening of N-acyl aziridines via electron transfer to form higher-substituted radicals is a promising avenue for constructing quaternary carbon centers. mdpi.com
Mechanochemistry: The application of mechanical force to activate aziridines represents a novel frontier. Computational studies suggest that external force can alter reaction pathways on the potential energy surface, enabling control over reaction mechanisms and product selectivity in a way that thermal or photochemical methods cannot. rsc.org This could lead to force-induced transition state rupture, providing access to otherwise forbidden reaction pathways. rsc.org
Aziridinium (B1262131) Ylide Formation: The nitrogen lone pair in certain aziridines can react with metal carbenes to form aziridinium ylides. These reactive intermediates can be diverted along multiple pathways, including [3+1] and [3+3] ring-expansion reactions, offering rapid access to more complex N-heterocyclic structures. nih.gov
Dual-Activation Strategies: The development of reactions where the aziridine ring is activated in concert with another reacting partner, for example, using arynes to activate both the aziridine tertiary amine and a nitrile, can lead to novel multicomponent coupling reactions. sci-hub.se
These new pathways will expand the synthetic utility of aziridines far beyond their role as simple precursors to amino alcohols.
Integration into Convergent Synthetic Strategies for Advanced Molecular Architectures
This compound is an ideal chiral building block for constructing complex molecules. researchgate.net Future synthetic applications will increasingly move away from linear sequences and toward more convergent and efficient strategies where the aziridine is a key component in the rapid assembly of advanced molecular architectures. rsc.org
Future directions include:
Total Synthesis: Employing enantiomerically pure aziridine-2-carboxylates as pivotal intermediates in the total synthesis of complex, biologically active natural products and pharmaceuticals. bioorg.org Their ability to serve as precursors to both α- and β-amino acids makes them exceptionally versatile. clockss.org
Peptide and Peptidomimetic Synthesis: The development of solid-phase synthesis methodologies allows for the rapid incorporation of aziridine-2-carboxylic acid residues into peptides. researchgate.netnih.gov The unique electrophilic nature of the aziridine ring enables site-selective conjugation with nucleophiles, providing a powerful tool for creating complex bioconjugates and peptidomimetics. researchgate.net
Diversity-Oriented Synthesis: Using the aziridine ring as a central scaffold, a wide array of nucleophiles can be introduced through regio- and stereoselective ring-opening reactions. This strategy is ideal for generating libraries of structurally diverse, nitrogen-containing molecules for screening in drug discovery and chemical biology. bioorg.org
Green Chemistry Approaches in Aziridine-2-carboxylate (B8329488) Synthesis and Application
The principles of green chemistry are increasingly influencing the future of organic synthesis. For a valuable building block like this compound, developing sustainable methods for its synthesis and use is a critical long-term goal. rsc.org
Future research will emphasize the following green chemistry principles:
Atom Economy: Moving away from traditional methods that use hazardous and atom-uneconomical reagents (e.g., certain nitrene precursors) toward catalytic processes that utilize safer nitrogen sources like chloramine-T or that couple alkenes and amines directly. rsc.org
Safer Solvents and Conditions: Implementing environmentally benign solvents, such as cyclopentyl methyl ether (CPME), or developing solvent-free reaction conditions. nih.gov The use of photo- and electrochemical methods can also reduce the need for chemical oxidants and enable reactions under milder conditions. mdpi.comresearchgate.net
Catalyst-Free and Metal-Free Reactions: A significant goal is the development of aziridination methods that operate without any catalyst, for example, by using visible light to induce the homolytic cleavage of N–Cl bonds in reagents like Chloramine T, generating only benign byproducts such as sodium chloride.
Flow Chemistry: Utilizing microfluidic and continuous flow reactors can enhance safety, particularly when dealing with potentially hazardous intermediates like vinyl azides. nih.gov Flow chemistry also allows for better control over reaction parameters, often leading to higher yields and purity while minimizing waste. nih.gov
The integration of these approaches will not only reduce the environmental impact of chemical synthesis but also often leads to safer, more efficient, and scalable processes. researchgate.net
Q & A
Q. What analytical workflows validate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation kinetics using LC-MS and identify metabolites via tandem mass spectrometry (MS/MS). Compare with stability data from accelerated aging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
